molecular formula C15H10ClNO6 B6410887 2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1261986-39-3

2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6410887
CAS No.: 1261986-39-3
M. Wt: 335.69 g/mol
InChI Key: LIMSDVQEWUAJOA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)11-4-2-8(6-13(11)16)12-7-9(17(21)22)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMSDVQEWUAJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692024
Record name 3'-Chloro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-39-3
Record name 3'-Chloro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Esterification: Methanol, sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 2-(3-Chloro-4-methoxycarbonylphenyl)-4-aminobenzoic acid.

    Substitution: 2-(3-Substituted-4-methoxycarbonylphenyl)-4-nitrobenzoic acid.

    Esterification: Methyl 2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoate.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxycarbonyl groups can modulate the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid
  • 2-(3-Chloro-4-methoxycarbonylphenyl)acetic acid
  • 2-(3-Chloro-4-methoxycarbonylphenyl)propanoic acid

Uniqueness

2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a chloro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

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